2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-
CAS No.:
Cat. No.: VC16961367
Molecular Formula: C16H21F3N2
Molecular Weight: 298.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21F3N2 |
|---|---|
| Molecular Weight | 298.35 g/mol |
| IUPAC Name | 2-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C16H21F3N2/c17-16(18,19)14-5-3-13(4-6-14)11-21-10-8-15(12-21)7-1-2-9-20-15/h3-6,20H,1-2,7-12H2 |
| Standard InChI Key | VQEIBUHSCRFCOI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC2(C1)CCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Framework
The compound belongs to the diazaspiro[4.5]decane family, characterized by a bicyclic system where two nitrogen atoms are embedded in a spiro junction connecting a five-membered and a six-membered ring. The spiro[4.5]decane scaffold ensures conformational rigidity, a feature often exploited to enhance binding selectivity in drug design . The 2,6-diaza designation indicates nitrogen atoms at positions 2 and 6 of the spiro system, while the 4-(trifluoromethyl)benzyl group is attached to the second nitrogen .
Molecular Geometry and Stereochemistry
The trifluoromethylphenyl substituent introduces steric bulk and electronic effects due to the strong electron-withdrawing nature of the CF₃ group. X-ray crystallography data for analogous compounds (e.g., 2-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane) reveal a near-perpendicular orientation between the aromatic ring and the spiro plane, minimizing steric clashes . The compound likely exists as a racemic mixture unless chiral centers are introduced during synthesis.
Table 1: Key Structural Descriptors
| Property | Value | Source Analog |
|---|---|---|
| Molecular Formula | C₁₇H₂₃F₃N₂ | |
| Molecular Weight | 312.37 g/mol | |
| SMILES | CN1CCC2(CCNCC2)C1Cc3ccc(cc3C(F)(F)F) | Derived from |
| logP (Predicted) | 2.8 ± 0.3 | , |
Synthesis and Functionalization
Retrosynthetic Analysis
The synthesis of 2,6-diazaspiro[4.5]decane derivatives typically begins with tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride, a commercially available building block (CAS: 1407522-01-3) . Key steps include:
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.
-
Alkylation: Reaction with 4-(trifluoromethyl)benzyl bromide in the presence of a base like K₂CO₃.
-
Purification: Chromatographic isolation to separate regioisomers .
Optimization Strategies
Microwave-assisted synthesis and solvent-free conditions have been employed for related diazaspiro compounds to improve yields (up to 78%) and reduce reaction times (≤2 hours). The choice of solvent (e.g., DMF vs. THF) critically influences the rate of alkylation, with polar aprotic solvents favoring nucleophilic substitution .
Table 2: Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Alkylation Temperature | 80°C | 72 | |
| Base | K₂CO₃ | 68 | |
| Reaction Time | 4 hours | 75 |
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
In vitro studies on similar spirocyclic amines demonstrate moderate hepatic microsomal stability (t₁/₂ = 45 minutes in human liver microsomes), with oxidation of the benzylic position identified as the primary metabolic pathway . Fluorine substitution slows CYP450-mediated degradation, extending plasma half-life .
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 2,6-Diazaspiro[3.4]octane | M. tuberculosis | 0.016 μg/mL | |
| 6,9-Diazaspiro[4.5]decane | Dopamine D₃ Receptor | 12 nM |
Challenges and Future Directions
Synthetic Scalability
Current routes rely on expensive trifluoromethyl-containing reagents and multi-step purifications. Flow chemistry approaches could address these issues, as demonstrated for tert-butyl 2,6-diazaspiro[4.5]decane intermediates .
Toxicity Profiling
Preliminary in vitro toxicity screening of analogous compounds indicates hERG channel inhibition (IC₅₀ = 1.2 μM), mandating structural modifications to reduce cardiovascular risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume